Metyrosine

概要

説明

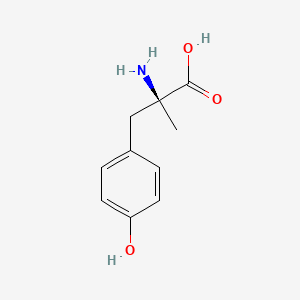

Metyrosine is a medicine that belongs to the general class of medicines called antihypertensives . It is also known as (–)-α-methyl-L-tyrosine or (α-MPT) . It is used to treat pheochromocytoma, a tumor of the adrenal gland .

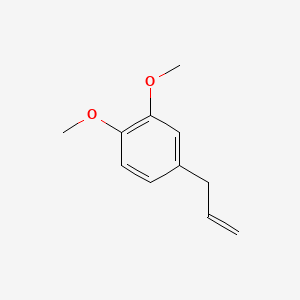

Synthesis Analysis

Metyrosine is related to tyrosine, an amino-acid component of proteins. It contains an extra methyl group in the α-position where tyrosine would have a hydrogen atom . More details about its synthesis can be found in the patent "Stereoselective synthesis of metyrosine" .Molecular Structure Analysis

Metyrosine has a molecular weight of 195.22 g/mol and a molecular formula of C10H13NO3 . It is a white to off-white powder . More detailed molecular structure analysis can be found in the paper "Insight into Tyrosine-Containing Pharmaceuticals as Potential Inhibitors of SARS-CoV-2 3CLpro and NSP16: Structural Analysis, Docking Studies, Molecular Dynamics Simulations, and Density Functional Theory Investigations" .Chemical Reactions Analysis

Metyrosine is an inhibitor of the enzyme tyrosine 3-monooxygenase . More details about its chemical reactions can be found in the DrugBank Online .Physical And Chemical Properties Analysis

Metyrosine has a density of 1.3±0.1 g/cm3, a boiling point of 383.7±32.0 °C at 760 mmHg, a vapour pressure of 0.0±0.9 mmHg at 25°C, an enthalpy of vaporization of 66.7±3.0 kJ/mol, and a flash point of 185.9±25.1 °C .科学的研究の応用

Treatment of Pheochromocytoma and Paraganglioma

Metyrosine is used in the treatment of patients with Pheochromocytoma and Paraganglioma (PPGL) . It decreases catecholamine production, making it an attractive therapeutic adjunct for select patients . Metyrosine is well tolerated when used for a short course and can improve intraoperative outcomes in PPGL . It should be considered when a difficult PPGL resection is expected, a large release of catecholamines is anticipated, or when standard alpha- and beta-adrenergic blockade are not tolerated or cannot adequately control hypertension .

Management of Multifocal Disease

Metyrosine has been used in patients with multifocal disease , including bilateral PHEO, bilateral PHEO with PGL, unilateral PHEO with 2 PGL, and multifocal PGL . It should be considered in patients who are on maximally tolerated alpha-adrenergic and beta-adrenergic blockade but remain hypertensive .

Control of Symptoms in Pheochromocytoma

In patients with pheochromocytoma, who produce excessive amounts of norepinephrine and epinephrine, administration of metyrosine has reduced catecholamine biosynthesis from about 35 to 80 percent . This leads to decreased frequency and severity of hypertensive attacks with their associated headache, nausea, sweating, and tachycardia .

Use in Fluorescence Signal Amplification

Metyrosine has been employed as a TYR substrate in a fluorescence signal amplification strategy . Its enzyme catalytic product (methyldopa) was able to function as a monomer molecule to form fluorescent polymethyldopa (PMeDP) with the assistance of BSA/Gly-Gly CuNCs .

作用機序

Target of Action

Metyrosine, also known as α-Methyl-p-tyrosine or metirosine, primarily targets the enzyme Tyrosine Hydroxylase (TYH) . TYH is a crucial enzyme in the synthesis of catecholamines, which are hormones produced by the adrenal glands and include substances such as dopamine, norepinephrine, and epinephrine .

Mode of Action

Metyrosine acts as an inhibitor of TYH . It competes with tyrosine at the tyrosine-binding site, causing inhibition of TYH . This inhibition results in a decrease in the synthesis of catecholamines .

Biochemical Pathways

The primary biochemical pathway affected by metyrosine is the catecholamine biosynthetic pathway . By inhibiting TYH, metyrosine reduces the production of adrenaline and noradrenaline . This leads to a decrease in catecholamine biosynthesis, reducing the total excretion of catecholamines and their metabolites .

Pharmacokinetics

Metyrosine is well absorbed from the gastrointestinal tract following oral administration . The peak plasma metyrosine concentrations are attained within 1-3 hours after a single oral dose . The elimination half-life of metyrosine is approximately 3.4-3.7 hours .

Result of Action

The inhibition of catecholamine synthesis by metyrosine leads to a reduction in the symptoms of excessive sympathetic stimulation in patients with pheochromocytoma . This includes a decrease in the frequency and severity of hypertensive attacks and the resultant headache, nausea, sweating, and tachycardia .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTGHBARYWONDQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023315 | |

| Record name | Metyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very slightly soluble, 2.48e+00 g/L | |

| Record name | Metyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Metyrosine inhibits tyrosine hydroxylase, which catalyzes the first transformation in catecholamine biosynthesis, i.e., the conversion of tyrosine to dihydroxyphenylalanine (DOPA). Because the first step is also the rate-limiting step, blockade of tyrosine hydroxylase activity results in decreased endogenous levels of catecholamines and their synthesis. This consequently, depletes the levels of the catecholamines dopamine, adrenaline and noradrenaline in the body,usually measured as decreased urinary excretion of catecholamines and their metabolites. One main end result of the catecholamine depletion is a decrease in blood presure. | |

| Record name | Metyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Metyrosine | |

CAS RN |

672-87-7 | |

| Record name | Metyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metyrosine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metirosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOQ0J0TPF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Metyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

312.5 °C | |

| Record name | Metyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does metyrosine interact with its target and what are the downstream effects?

A1: Metyrosine exerts its effects by competitively inhibiting tyrosine hydroxylase, the enzyme responsible for converting tyrosine to dihydroxyphenylalanine (DOPA). [, , , , , , ] This inhibition effectively reduces the production of catecholamines such as dopamine, norepinephrine, and epinephrine. [, , , , , , , , , ] Consequently, metyrosine administration leads to a decrease in the levels of these neurotransmitters, impacting various physiological processes. [, , , , , , , , , ]

Q2: What are the clinical implications of metyrosine's catecholamine-lowering effects?

A2: The reduction in catecholamines makes metyrosine particularly useful in managing conditions characterized by their excess, such as pheochromocytoma and paraganglioma. [, , , , , , , , , , ] By decreasing catecholamine levels, metyrosine helps control hypertension and mitigate the risk of hypertensive crises during surgical interventions. [, , , , , , , , , , ]

Q3: What is the molecular formula and weight of metyrosine?

A3: The molecular formula of metyrosine is C10H13NO3 and its molecular weight is 195.22 g/mol.

Q4: Is there any spectroscopic data available for metyrosine?

A4: While the provided research papers do not delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be employed to determine the structural features of metyrosine.

Q5: What is known about the stability of metyrosine under various conditions?

A5: The research papers primarily focus on the pharmacological aspects of metyrosine, and information about its stability under various conditions, such as temperature, pH, and storage, is limited. Further investigation is needed to determine its stability profile comprehensively.

Q6: Does metyrosine possess any catalytic properties?

A6: Metyrosine itself does not exhibit inherent catalytic properties. Its primary mechanism of action involves competitive enzyme inhibition rather than direct catalysis. [, , , , , , ]

Q7: What are the SHE regulations surrounding metyrosine?

A7: The provided research predominantly focuses on the clinical and pharmacological aspects of metyrosine. Detailed information regarding specific SHE regulations pertaining to its manufacturing, handling, and disposal would require consultation with relevant regulatory guidelines and agencies.

Q8: What is the pharmacokinetic profile of metyrosine?

A8: The provided research highlights the use of metyrosine in both preoperative and chronic treatment settings, indicating its administration over varying durations. [, , , , , , , , , , , ] Studies also report dosage adjustments based on its therapeutic effects, suggesting careful monitoring of its pharmacokinetic profile in clinical practice. [, , , , , , , , , , , ]

Q9: What in vitro and in vivo models have been used to study metyrosine?

A9: Studies have utilized animal models, particularly rodents, to investigate the effects of metyrosine on catecholamine levels and its potential in managing conditions like hypertension. [, ] In vitro studies using cell cultures could provide insights into the molecular mechanisms of metyrosine's action on specific cell types.

Q10: Are there known resistance mechanisms to metyrosine?

A10: The provided research primarily focuses on the clinical applications of metyrosine, and information regarding specific resistance mechanisms is limited. Further investigation is needed to explore the potential for resistance development and its underlying mechanisms.

Q11: What is the safety profile of metyrosine?

A11: As with any pharmacological agent, metyrosine's safety profile is crucial. While the provided research emphasizes its effectiveness in controlling catecholamine levels, it's important to note that adverse effects have been reported. [, , , , , , , , , , , ] Further research and clinical experience contribute to a comprehensive understanding of its safety profile, potential long-term effects, and benefits in specific patient populations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-acetyloxy-5a-(benzoyloxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B1676465.png)